2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide
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Overview
Description
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide is a compound that features a cyclopropyl group, an imidazole ring, and an amide functional group. The presence of the imidazole ring is particularly significant due to its wide range of biological activities and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring . The cyclopropyl group can be introduced through various alkylation reactions, and the amide group is typically formed through amidation reactions involving amines and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1h-imidazol-1-yl)propanamide: Lacks the cyclopropyl group but shares the imidazole and amide functionalities.
2-Amino-2-cyclopropyl-3-(1h-imidazol-4-yl)propanamide: Similar structure but with a different position of the imidazole ring.
2-Amino-2-cyclopropyl-3-(1h-imidazol-5-yl)propanamide: Another positional isomer of the imidazole ring.
Uniqueness
The uniqueness of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide lies in the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity, potentially enhancing the compound’s stability and specificity in biological interactions .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-imidazol-1-ylpropanamide |
InChI |
InChI=1S/C9H14N4O/c10-8(14)9(11,7-1-2-7)5-13-4-3-12-6-13/h3-4,6-7H,1-2,5,11H2,(H2,10,14) |
InChI Key |
RPRUGAJEAGRROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=CN=C2)(C(=O)N)N |
Origin of Product |
United States |
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